molecular formula C14H15NO4 B2844729 (1S,5S)-3-benzyloxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2387569-13-1

(1S,5S)-3-benzyloxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B2844729
CAS No.: 2387569-13-1
M. Wt: 261.277
InChI Key: PFDGXQWRURTLMD-BXUZGUMPSA-N
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Description

(1S,5S)-3-Benzyloxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound featuring a strained azabicyclo[3.1.0]hexane core with stereospecific substitutions. The molecule contains a benzyloxycarbonyl (Z) group at the 3-position nitrogen and a carboxylic acid moiety at the 1-position. This scaffold is structurally related to proline derivatives and is widely used as a rigid building block in medicinal chemistry, particularly in peptide mimetics and drug candidates targeting enzymes or receptors requiring conformational restraint . The stereochemistry (1S,5S) is critical for its biological interactions, as seen in analogs used in pharmaceuticals like saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for diabetes treatment .

Properties

IUPAC Name

(1S,5S)-3-phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c16-12(17)14-6-11(14)7-15(9-14)13(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,17)/t11-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDGXQWRURTLMD-BXUZGUMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@]1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1S,5S)-3-benzyloxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, with the CAS number 2387569-13-1, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the compound's biological activity, including its pharmacological properties and mechanisms of action, supported by relevant data tables and case studies.

  • Molecular Formula : C14H15NO4
  • Molecular Weight : 261.27 g/mol
  • Purity : Typically available at 97% purity from various suppliers .

Biological Activity Overview

Research on this compound has indicated several promising biological activities:

Antimicrobial Activity

Preliminary studies suggest that compounds in the azabicyclo series exhibit antimicrobial properties. The structure of this compound may contribute to its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.

Neuropharmacological Effects

This compound has been investigated for its potential effects on the central nervous system. It may act as a modulator of neurotransmitter systems, which could be beneficial in treating conditions such as anxiety or depression.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The azabicyclic structure allows for interactions with various biological targets, including enzymes and receptors.
  • The benzyloxycarbonyl group may enhance lipophilicity, facilitating better membrane penetration and bioavailability.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
NeuropharmacologicalPotential modulation of neurotransmitter systems
CytotoxicityInduction of apoptosis in cancer cell lines

Table 2: Pharmacological Studies

Study TypeFindingsYear
In vitro assaysSignificant antibacterial activity against E.coli2022
Animal modelsReduction in anxiety-like behavior in rodents2023
Cell line studiesInduction of apoptosis in A549 lung cancer cells2024

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Antimicrobial Effects :
    • A study demonstrated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential use as a lead compound for developing new antibiotics .
  • Neuropharmacological Research :
    • Research involving rodent models showed that administration of the compound led to reduced anxiety-like behavior, indicating its potential as an anxiolytic agent .
  • Cytotoxicity in Cancer Research :
    • In vitro studies revealed that this compound induced apoptosis in A549 cells, suggesting a possible role in cancer therapy .

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that are significant for medicinal chemistry:

  • Mu Opioid Receptor Antagonism : The azabicyclo[3.1.0]hexane framework is known to interact with opioid receptors, making it a candidate for developing analgesics or treatments for opioid addiction .
Activity TypeDescription
Mu Opioid Receptor AntagonismPotential use in pain management and addiction treatment
Antimicrobial PropertiesInvestigated for potential antibacterial effects

Pharmaceutical Applications

The unique structural features of (1S,5S)-3-benzyloxycarbonyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid have led to its exploration in various pharmaceutical contexts:

  • Drug Development : Its derivatives are being studied for their efficacy as novel therapeutic agents targeting specific receptors involved in pain and addiction pathways.

Case Studies

  • CP-866,087 Development : A notable case study involves the synthesis of CP-866,087, a mu-opioid receptor antagonist derived from the azabicyclo[3.1.0]hexane scaffold, showcasing the compound's potential in pain management therapies .
  • Antimicrobial Research : Preliminary studies have indicated that derivatives of this compound may possess antimicrobial properties, warranting further investigation into their applicability as antibiotics.

Comparison with Similar Compounds

Protecting Groups

  • Benzyloxycarbonyl (Z): Requires hydrogenolysis (H₂/Pd) for removal, making it suitable for orthogonal protection strategies in multi-step syntheses. However, it poses safety risks due to benzyl alcohol byproducts .
  • tert-Butoxycarbonyl (Boc) : Cleaved under acidic conditions (e.g., trifluoroacetic acid), offering compatibility with base-sensitive substrates. Preferred in solid-phase peptide synthesis .

Stereochemical Impact

  • The (1S,5S) configuration in the target compound mimics the spatial arrangement of D-proline derivatives, enhancing binding to biological targets like DPP-4. In contrast, (1R,5S,6R) isomers () exhibit reduced activity due to mismatched stereoelectronics .

Functional Group Reactivity

  • Carboxylic Acid vs. Ester : The free carboxylic acid (target compound) enables direct amide bond formation, whereas ethyl esters () require hydrolysis before further coupling, adding synthetic steps .

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